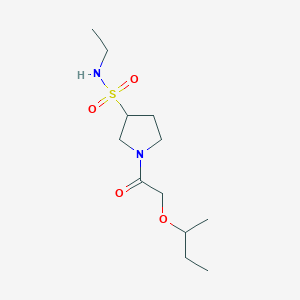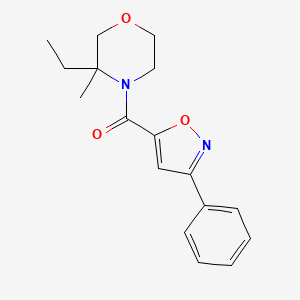![molecular formula C13H12ClN5S B6962796 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine](/img/structure/B6962796.png)
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core substituted with a chloro group and a thiadiazole ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. The initial step often includes the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions to form 6-chloro-1H-benzimidazole. This intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group at the 2-position.
The next step involves the formation of the thiadiazole ring This can be achieved by reacting the benzimidazole intermediate with thiosemicarbazide under cyclization conditions, typically involving a dehydrating agent such as phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-[2-chloro-5-[5-methylsulfonyl-1-[3-(1-pyrrolidinyl)propyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]phenyl]benzamide .
- **2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol .
Uniqueness
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine is unique due to its combination of a benzimidazole core with a thiadiazole ring and a cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5S/c14-8-3-4-9-10(5-8)17-11(16-9)6-15-13-18-12(19-20-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBJTMLZWJXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)NCC3=NC4=C(N3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide](/img/structure/B6962720.png)
![N-[4-(1-pyridin-3-ylethylamino)cyclohexyl]acetamide](/img/structure/B6962732.png)
![3-[4-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)-3-(3-bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B6962739.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B6962743.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6962746.png)
![[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-(5-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B6962763.png)
![2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide](/img/structure/B6962767.png)
![2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile](/img/structure/B6962773.png)
![4-[2-Hydroxypropyl(phenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B6962775.png)

![(5-tert-butyl-1,2-oxazol-3-yl)-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6962789.png)
![2-cyclohexyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B6962816.png)
![5-cyclopropyl-1-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-3-carboxamide](/img/structure/B6962824.png)
